3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
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Overview
Description
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the triazole derivative with a propanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. The sulfanyl group may contribute to redox activity, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)propanoic acid
- 3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- 3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
Uniqueness
3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is unique due to the combination of its fluorophenyl, sulfanyl, and triazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c12-8-3-1-7(2-4-8)10-13-14-11(18)15(10)6-5-9(16)17/h1-4H,5-6H2,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZACXAHHWUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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